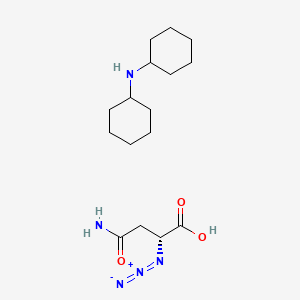

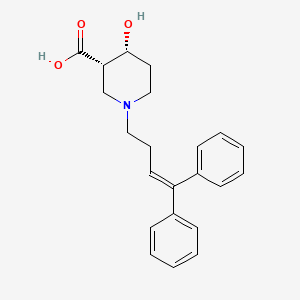

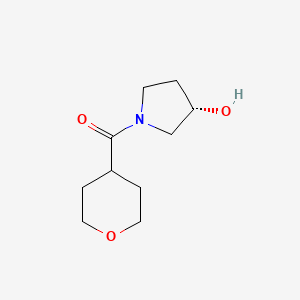

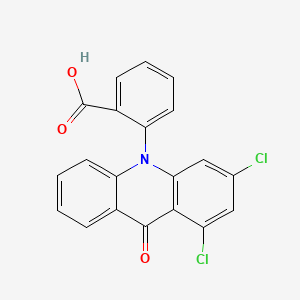

![molecular formula C11H17N3O2 B594490 1-甲基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-甲酸叔丁酯 CAS No. 1268520-16-6](/img/structure/B594490.png)

1-甲基-4,6-二氢吡咯并[3,4-c]吡唑-5(1H)-甲酸叔丁酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common approach is the condensation of hydrazines with α,β-unsaturated carbonyl compounds . Another method involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes .Molecular Structure Analysis

The molecular structure of pyrazoles consists of a five-membered ring with two adjacent nitrogen atoms . The exact structure of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on the specific arrangement and bonding of its atoms.Chemical Reactions Analysis

Pyrazoles can undergo various chemical reactions. For instance, they can participate in C-N bond construction through reductive amination, a commonly used approach in the pharmaceutical industry . They can also undergo regioselective reactions to form 1,3- and 1,3,5-substituted pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate” would depend on its specific molecular structure. Pyrazoles in general are known for their wide range of physiological and pharmacological activities .科学研究应用

抗肿瘤剂:合成了新型1-(5-叔丁基-1H-吡唑-3-基)-2-(芳基)-1H-苯并[d]咪唑-5-甲酸甲酯,对各种人类肿瘤细胞系表现出显着的抗肿瘤活性,特别是在非小细胞肺癌、黑色素瘤和白血病中 (Abonía et al., 2011)。

合成中间体:叔丁基和吡唑成分的化合物已被用作各种有机化合物的合成中的中间体。例如,合成了叔丁基4-(1-甲基-1H-吡唑-5-基)哌啶-1-甲酸酯,证明了该化合物在有机合成中作为构建模块的用途 (Richter et al., 2009)。

氟代烷基取代的吡唑-4-羧酸:叔丁基3-(甲基氨基)丁-2-烯酸酯与烷基肼的合成产生了异构吡唑,证明了叔丁基吡唑衍生物在产生氟代吡唑-4-羧酸方面的灵活性 (Iminov et al., 2015)。

Ugi反应:由T-BuNC和5-取代-1H-吡唑-3-羧酸的UgiMCR产生的叔丁基酰胺用于环化成5,6-二氢吡唑并[1,5-a]吡嗪-4,7-二酮,突出了含叔丁基的化合物在复杂有机反应中的多功能性 (Nikulnikov et al., 2009)。

螺哌啶内酰胺抑制剂:报道了基于4',6'-二氢螺[哌啶-4,5'-吡唑并[3,4-c]吡啶]-7'(2'H)-酮的乙酰辅酶A羧化酶抑制剂的合成,该合成利用叔丁基吡唑衍生物来产生新型抑制剂 (Huard et al., 2012)。

安全和危害

未来方向

The future directions in the research and application of pyrazoles are promising. They are valuable building blocks in drug discovery and modern organic synthesis . Their wide range of physiological and pharmacological activities make them a promising scaffold for the discovery of novel active pharmaceutical ingredients .

属性

IUPAC Name |

tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-12-13(4)9(8)7-14/h5H,6-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBHFJOKPVPTJF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50856711 |

Source

|

| Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |

CAS RN |

1268520-16-6 |

Source

|

| Record name | tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50856711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。